molecular formula C7H13NO4S B098099 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide CAS No. 17153-27-4

3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide

Cat. No. B098099
CAS RN: 17153-27-4
M. Wt: 207.25 g/mol
InChI Key: AUNLMUKUEBYECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide, also known as NPTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NPTT is a heterocyclic compound that contains a thiophene ring and a nitro group attached to a propyl chain.

Scientific Research Applications

3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been studied for its potential use as a sensor for detecting toxic gases.

Mechanism Of Action

The mechanism of action of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide is not fully understood. However, studies have suggested that 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide may exert its biological effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune response. Inhibition of NF-κB has been shown to have anti-inflammatory and antioxidant effects, which may explain the potential therapeutic benefits of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide.

Biochemical And Physiological Effects

Studies have shown that 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has anti-inflammatory and antioxidant effects, which may be attributed to its ability to inhibit the NF-κB pathway. 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases such as cancer and neurodegenerative diseases. In addition, 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide in lab experiments is its high purity and yield, which allows for reproducible results. Another advantage is its versatility, as it can be used in various fields such as medicinal chemistry, materials science, and environmental science. However, one limitation of using 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide. One direction is the development of novel 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide derivatives with improved pharmacological properties. Another direction is the study of the potential use of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide as a sensor for detecting toxic gases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide and its potential therapeutic benefits in various diseases.

Synthesis Methods

The synthesis of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide can be achieved through a multistep process that involves the reaction of 3-chlorotetrahydrothiophene with sodium nitrite to form 3-nitrotetrahydrothiophene. The resulting compound is then reacted with propylamine to produce 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide. This method has been optimized to yield high purity and high yield of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide.

properties

CAS RN

17153-27-4

Product Name

3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

3-(1-nitropropyl)thiolane 1,1-dioxide

InChI

InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3

InChI Key

AUNLMUKUEBYECH-UHFFFAOYSA-N

SMILES

CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-]

Canonical SMILES

CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-]

synonyms

3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide

Origin of Product

United States

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